O1-benzoyl-2-chloroethanehydroximamide
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Overview
Description
O1-benzoyl-2-chloroethanehydroximamide is a synthetic compound that belongs to the family of oxime derivativesThe compound has a molecular formula of C15H15ClN2O2 and a molecular weight of 212.63 g/mol .
Preparation Methods
The synthesis of O1-benzoyl-2-chloroethanehydroximamide involves several steps. One common method includes the reaction of benzoyl chloride with 2-chloroethanehydroximamide under controlled conditions. The reaction typically requires a solvent such as methanol, dimethyl sulfoxide, or dimethylformamide, and may involve the use of catalysts to enhance the reaction rate .
Chemical Reactions Analysis
O1-benzoyl-2-chloroethanehydroximamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
O1-benzoyl-2-chloroethanehydroximamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Mechanism of Action
The mechanism of action of O1-benzoyl-2-chloroethanehydroximamide involves its interaction with specific molecular targets and pathways. As a derivative of irinotecan, it is believed to inhibit the enzyme topoisomerase I, which is essential for DNA replication and transcription. This inhibition leads to DNA damage and cell death, making it effective in cancer treatment.
Comparison with Similar Compounds
O1-benzoyl-2-chloroethanehydroximamide can be compared with other oxime derivatives and antineoplastic agents. Similar compounds include:
Irinotecan: A potent antineoplastic agent used in chemotherapy.
Oxime derivatives: Compounds with similar structures and potential biological activities.
SN-38: The active metabolite of irinotecan, which also inhibits topoisomerase I.
Properties
IUPAC Name |
[(1-amino-2-chloroethylidene)amino] benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O2/c10-6-8(11)12-14-9(13)7-4-2-1-3-5-7/h1-5H,6H2,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOUUAIGUOYWWNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)ON=C(CCl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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